N,N'-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine

Description

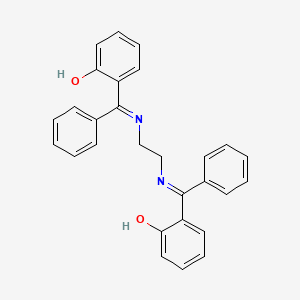

N,N'-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine is a tetradentate Schiff base ligand derived from the condensation of ethylenediamine with two equivalents of 2-hydroxy-alpha-phenylbenzaldehyde. This compound features a rigid planar structure due to the conjugated imine bonds and aromatic substituents, making it highly effective in coordinating transition metals. Its unique α-phenyl group enhances steric bulk and electronic properties, influencing catalytic activity and stability in metal complexes .

Properties

CAS No. |

58520-18-6 |

|---|---|

Molecular Formula |

C28H24N2O2 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

2-[N-[2-[[(2-hydroxyphenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenol |

InChI |

InChI=1S/C28H24N2O2/c31-25-17-9-7-15-23(25)27(21-11-3-1-4-12-21)29-19-20-30-28(22-13-5-2-6-14-22)24-16-8-10-18-26(24)32/h1-18,31-32H,19-20H2 |

InChI Key |

ASMHALVTFNJUDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NCCN=C(C2=CC=CC=C2)C3=CC=CC=C3O)C4=CC=CC=C4O |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,N’-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine typically involves the condensation reaction between 2-hydroxybenzaldehyde and ethylenediamine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N,N’-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N’-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine has a wide range of scientific research applications, including:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. For example, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .

Comparison with Similar Compounds

Core Structural Features

- N,N'-Bis(salicylidene)ethylenediamine (Salen) : Derived from salicylaldehyde and ethylenediamine, Salen lacks the α-phenyl group. Its simpler structure allows versatile coordination with metals like Co, Ni, and Zn, widely used in catalysis and solar cells .

- N,N'-Bis(3,4-dimethoxybenzylidene)ethylenediamine : Methoxy substituents on the aromatic rings increase electron density, enhancing antibacterial properties .

- N,N'-Bis(2-hydroxybenzyl)ethylenediamine : Features hydroxyl groups directly bonded to the benzene rings without imine bonds, showing cytotoxic activity in cancer cells .

Table 1: Structural Differences Among Ethylenediamine Derivatives

| Compound | Substituents | Key Structural Features |

|---|---|---|

| Target Compound | 2-hydroxy-alpha-phenylbenzylidene | α-phenyl group, conjugated imine bonds |

| Salen (N,N'-Bis(salicylidene)ethylenediamine) | Salicylidene (2-hydroxybenzylidene) | Planar, no steric bulk |

| N,N'-Bis(3,4-dimethoxybenzylidene)ethylenediamine | 3,4-dimethoxybenzylidene | Electron-donating methoxy groups |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)ethylenediamine | 5-bromo-2-hydroxybenzyl | Halogen substituents for bioactivity |

Physicochemical Properties

Stability and Reactivity

- The α-phenyl group in the target compound increases steric hindrance, reducing unwanted side reactions compared to Salen .

- Salen-Zn complexes exhibit high stability in dye-sensitized solar cells, achieving 6.8% efficiency under optimized conditions .

- Methoxy-substituted derivatives show higher solubility in organic solvents due to increased lipophilicity .

Table 2: Key Physicochemical Properties

| Compound | Melting Point (°C) | Solubility | Stability Notes |

|---|---|---|---|

| Target Compound | Not reported | Low in polar solvents | High thermal stability |

| Salen | ~164–166 | Moderate in DMF | Prone to hydrolysis in acidic media |

| N,N'-Bis(3,4-dimethoxybenzylidene)ethylenediamine | 164.8–166.2 | High in chloroform | Stable under inert conditions |

| N,N'-Bis(2-hydroxybenzyl)ethylenediamine | Not reported | Aqueous buffers | Degrades under UV light |

Catalytic Performance

Antibacterial and Cytotoxic Effects

- N,N'-Bis(3,4-dimethoxybenzylidene)ethylenediamine exhibits moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Biological Activity

N,N'-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine (commonly referred to as BHE) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, antimicrobial properties, and potential applications in cancer therapy.

Chemical Structure and Properties

BHE is a synthetic compound characterized by its unique structure, which includes two hydroxyl groups and an ethylenediamine backbone. Its chemical formula is , and it exhibits properties that make it suitable for various biological applications.

Cytotoxic Activity

Recent studies have demonstrated that BHE exhibits significant cytotoxic activity against various cancer cell lines. One notable study evaluated its effects on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. The results indicated that BHE induces cell cycle arrest and loss of mitochondrial membrane potential, leading to apoptosis in these cancer cells. The cytotoxic effects were found to be concentration-dependent, suggesting potential for development as a therapeutic agent against cancer .

Table 1: Cytotoxic Effects of BHE on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Cell cycle arrest, mitochondrial disruption |

| MDA-MB-231 (Breast) | 12 | Induction of apoptosis |

| PC3 (Prostate) | 18 | Loss of membrane potential |

Antimicrobial Properties

In addition to its anticancer properties, BHE has shown promising antimicrobial activity. Compounds containing the ethylenediamine moiety are known for their ability to combat various pathogens, including bacteria and fungi. In vitro studies have indicated that BHE displays significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This broad-spectrum antimicrobial effect positions BHE as a potential candidate for further investigation in infectious disease treatment .

Case Study: Antimicrobial Efficacy

A case study involving the evaluation of BHE's antimicrobial efficacy revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics. The study utilized disc diffusion methods to assess the zone of inhibition, highlighting BHE's potential as an alternative antimicrobial agent.

Mechanistic Insights

The biological activity of BHE can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. Flow cytometry analyses have shown alterations in cell cycle phases upon treatment with BHE, indicating its role in modulating cell division processes . Additionally, the compound's interaction with mitochondrial membranes suggests a mechanism involving oxidative stress and subsequent apoptotic signaling.

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of N,N'-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Mechanistic Studies : Elucidating the precise molecular pathways affected by BHE.

- Formulation Development : Exploring different delivery methods to enhance bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.